(Z,E)-2,4-heptadienal, also known as (2E,4Z)-hepta-2,4-dienal, is an organic compound characterized by a seven-carbon chain with two conjugated double bonds and an aldehyde functional group. This compound is notable for its distinct aroma and is often utilized as a flavoring agent in the food industry. Its chemical structure allows it to participate in various chemical reactions, making it an important compound in organic synthesis and flavor chemistry.
In terms of classification, (Z,E)-2,4-heptadienal belongs to the family of aldehydes and is specifically categorized as a conjugated diene due to the presence of alternating double bonds. Its systematic name reflects its geometric configuration, indicating the positions of the double bonds.
Several synthetic routes have been developed for the preparation of (Z,E)-2,4-heptadienal. A notable method involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to yield the desired conjugated diene system.
Another industrial approach includes the catalytic dehydrogenation of heptanal. In this process, hydrogen atoms are removed from heptanal in the presence of a metal oxide catalyst, facilitating the formation of (Z,E)-2,4-heptadienal.
The synthesis typically requires controlled conditions to ensure selectivity towards the desired geometric isomer. Reaction temperatures and catalysts significantly influence the yield and purity of (Z,E)-2,4-heptadienal. The use of solid-phase microextraction techniques has also been employed for efficient sampling and analysis during synthesis .
The molecular structure of (Z,E)-2,4-heptadienal consists of a straight-chain alkene with two double bonds located at the second and fourth carbon atoms. The aldehyde group is located at one end of the chain.
(Z,E)-2,4-heptadienal undergoes various chemical reactions typical for aldehydes and conjugated dienes:
The reaction conditions (e.g., temperature, solvent) are crucial for achieving high yields and purities. For example, oxidation reactions often require acidic conditions to facilitate aldehyde transformation into carboxylic acids.
The mechanism by which (Z,E)-2,4-heptadienal exerts its effects typically involves its interaction with biological systems through olfactory receptors. Its volatile nature allows it to easily evaporate and be detected by sensory receptors in food products.
Studies have shown that compounds like (Z,E)-2,4-heptadienal contribute significantly to aroma profiles in foods such as teas and fruits . The sensory impact is often analyzed using gas chromatography coupled with mass spectrometry techniques.
Relevant analyses often involve gas chromatography-mass spectrometry for quantification and identification purposes .
(Z,E)-2,4-heptadienal has several scientific uses:
Its role in enhancing flavor profiles makes it valuable not only in culinary applications but also in fragrance formulations within the cosmetic industry .
(Z,E)-2,4-Heptadienal is primarily formed through the lipoxygenase (LOX) pathway, a conserved enzymatic cascade in plants and microorganisms. This volatile aldehyde originates from the oxidative cleavage of polyunsaturated fatty acids (PUFAs), specifically through the sequential actions of LOX and hydroperoxide lyase (HPL) enzymes. LOX first catalyzes the dioxygenation of PUFAs like linoleic acid (C18:2) or α-linolenic acid (C18:3), forming fatty acid hydroperoxides (FAHs). The 13(S)-hydroperoxide derivatives of these PUFAs are then cleaved by HPL at the C12–C13 bond, yielding (Z,E)-2,4-heptadienal and other short-chain aldehydes [3] [7].
In transgenic pea studies, CRISPR/Cas9-mediated knockout of the PsLOX2 gene resulted in a significant reduction of (Z,E)-2,4-heptadienal, confirming the enzymatic origin of this volatile. LOX activity in wild-type peas correlated strongly with aldehyde production (R² = 0.97), while edited lines showed up to 70% lower LOX activity and correspondingly reduced aldehyde levels [3]. Similarly, benthic diatoms like Nanofrustulum shiloi produce (Z,E)-2,4-heptadienal through analogous LOX/HPL pathways, with FAH levels reaching 1.4 ± 0.05 μmol/mg carbon [7].
Table 1: Key Volatiles Derived from LOX Pathways in Peas
| Volatile Organic Compound | Reduction in LOX-KO Peas (%) | Primary PUFA Precursor |
|---|---|---|
| (Z,E)-2,4-Heptadienal | >50 | Linoleic acid |
| Hexanal | >60 | Linoleic acid |
| (E)-2-Hexenal | >55 | α-Linolenic acid |
| 1-Octen-3-ol | >60 | Linoleic acid |
The formation of (Z,E)-2,4-heptadienal is substrate-dependent, with linoleic acid (C18:2 ω-6) serving as the primary precursor. LOX enzymes exhibit regio- and stereospecificity toward PUFAs, preferentially oxidizing linoleic acid at the C13 position to generate 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE). This hydroperoxide is subsequently cleaved by HPL into (Z,E)-2,4-heptadienal and 12-oxo-(Z)-9-dodecenoic acid [3] [9].
The critical role of substrate availability is demonstrated in CRISPR-edited pea lines, where PUFA oxidation was minimized. These lines showed elevated levels of linoleic acid (18:2) and α-linolenic acid (18:3) due to reduced LOX activity. Specifically:
Table 2: Substrate Specificity of LOX Enzymes Producing (Z,E)-2,4-Heptadienal
| PUFA Substrate | Carbon Chain | LOX Oxidation Site | Key Cleavage Products |
|---|---|---|---|
| Linoleic acid | C18:2 ω-6 | C13 | (Z,E)-2,4-Heptadienal + C12 aldehyde |
| α-Linolenic acid | C18:3 ω-3 | C13 | (Z,E)-2,4-Heptadienal + C12 derivative |
| Hexadecatrienoic acid | C16:3 ω-4 | C11 | C7 aldehydes + C9 derivatives |
LOX isoforms vary significantly in their catalytic efficiency and tissue-specific expression, influencing (Z,E)-2,4-heptadienal production across species. In peas (Pisum sativum), PsLOX2 is the dominant isoform responsible for volatile generation. CRISPR/Cas9 targeting of PsLOX2 exons 1–3 via gRNAs 1, 3, and 5 confirmed its role:
In contrast, soybean (Glycine max) relies on GmLOX1 and GmLOX2 for analogous pathways, while diatoms employ C15-specific LOX for EPA (eicosapentaenoic acid) oxidation. Benthic species like Cylindrotheca closterium produce epoxyalcohols (e.g., 14,13-EHETE) from EPA rather than C7 aldehydes, indicating evolutionary divergence in LOX product profiles [7]. The spatial organization of LOX also varies; plant LOXs are cytosolic, whereas diatom LOXs are chloroplast-associated, affecting substrate access and product specificity.
Table 3: LOX Isoforms and Their Roles in Aldehyde Biosynthesis
| Organism | LOX Isoform | Catalytic Preference | Role in (Z,E)-2,4-Heptadienal Synthesis |
|---|---|---|---|
| Pea (P. sativum) | PsLOX2 | C13 of C18:2/C18:3 | Primary generator; CRISPR knockout eliminates aldehydes |
| Soybean (G. max) | GmLOX1 | C13 of C18:2 | Major contributor to "beany" off-flavors |
| Diatom (N. shiloi) | nsLOX1 | C11 of C16:3/C15 of EPA | Minor generator; produces C7 aldehydes |
The production of (Z,E)-2,4-heptadienal is tightly regulated at multiple levels:
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